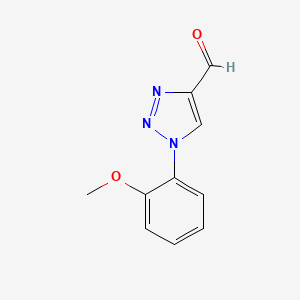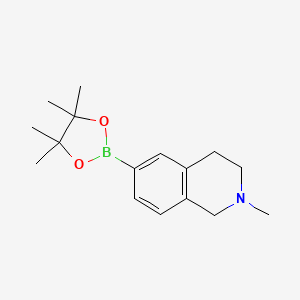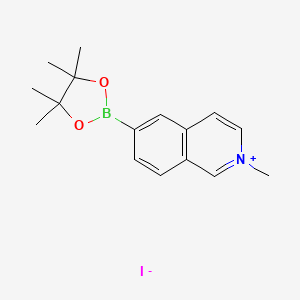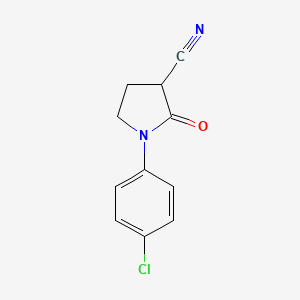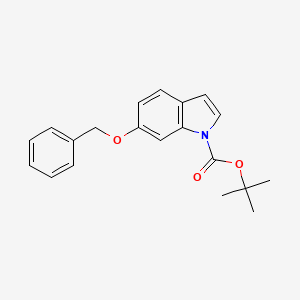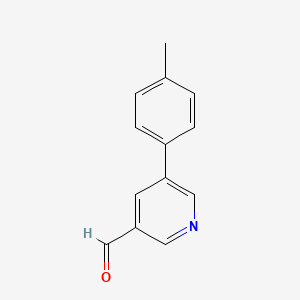
5-(4-Methylphenyl)-3-pyridinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.
Wissenschaftliche Forschungsanwendungen
-
Selective Detection of Cd2+ ion as Fluorescent Sensor
- Scientific Field : Analytical Chemistry .
- Summary of Application : A fluorescent chemosensor has been synthesized for the detection of Cd2+ ion . The fluorescent probe shows high selectivity for Cd2+ in the presence of other metal ions .
- Methods of Application : The fluorescence intensity of the probe has been strongly quenched with increasing concentration of Cd2+ (0–0.9 μM) via photoinduced electron transfer mechanism . The chemosensor was successfully applied for determination of Cd2+ in different water samples .
- Results or Outcomes : The binding constant of Cd2+ to the probe for the 1:1 complex is found to be 5.3×10^5 M−1 with a detection limit of 0.09 μM . The chemosensor shows good recovery values in the range of 94.8–101.7% with RSD less than 3% .
-
Antileishmanial and Antimalarial Activities
- Scientific Field : Pharmacology .
- Summary of Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50=0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50=3.130) and amphotericin B deoxycholate (IC50=0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Treatment of Rheumatoid Arthritis and Osteoarthritis
- Scientific Field : Medicine .
- Summary of Application : The compound 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib) is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
- Synthesis of 5-[(4-Methylphenyl)sulfinyl]-and 5-[(4-Methylphenyl)sulfonyl]-1-Phenyl-1H-Tetrazoles
- Scientific Field : Organic Chemistry .
- Summary of Application : The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .
- Methods of Application : The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . The oxidation duration on convection heating of compound 1 to compound 2 is 3 h .
- Results or Outcomes : The use of microwave activation resulted in shortening of the reaction time to 1.5 h and in increase in the selectivity of the oxidation reaction .
-
Photodynamic Activity of Metallo Porphyrins
- Scientific Field : Photodynamic Therapy .
- Summary of Application : 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (H2P) and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) have been synthesized . These compounds are being studied for their potential use in photodynamic therapy (PDT), a technique for treating cancer .
- Methods of Application : The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Inclusion Compounds of 5-(4-Methylphenyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
- Scientific Field : Organic Chemistry .
- Summary of Application : The host compound 5-(4-methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol forms inclusion compounds with dimethylsulphoxide (DMSO), morpholine (MORP) and N-methyl-2-pyrrolidinone (NMP) .
- Methods of Application : The crystal structures and thermal stability for H·DMSO, H·NMP and H·MORP were determined .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGUJZUWRYNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594196 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-3-pyridinecarbaldehyde | |
CAS RN |
229008-16-6 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

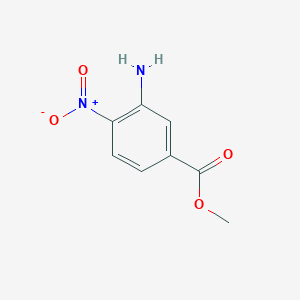

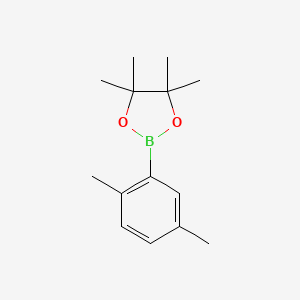
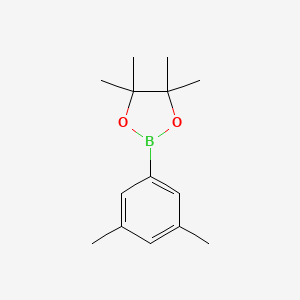
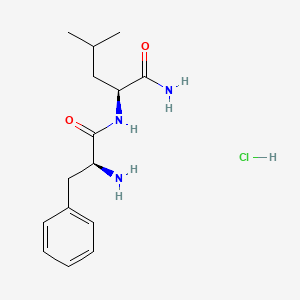
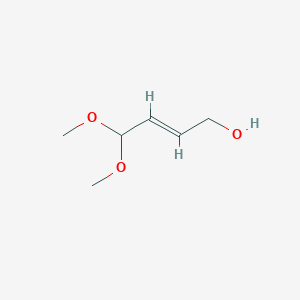
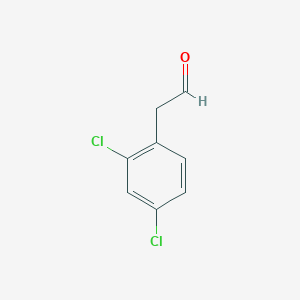
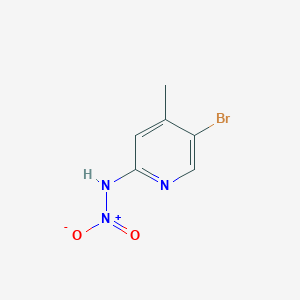
![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
